(4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-b]pyridine ring, a piperazine ring, and a furan ring . The presence of these rings suggests that this compound could have interesting biological activities, as both pyrazolo[3,4-b]pyridines and piperazines are found in a variety of biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-b]pyridine ring system is a bicyclic heterocycle, and the piperazine ring is a saturated diazacycle . The furan ring is an aromatic heterocycle .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups and rings. For example, the pyrazolo[3,4-b]pyridine ring might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogens . The piperazine ring could potentially undergo reactions at the nitrogen atoms or at the carbons adjacent to the nitrogens .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the pyrazolo[3,4-b]pyridine and piperazine rings could influence the compound’s polarity and hydrogen bonding capabilities .Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of pyrazoline derivatives, including closely related compounds to (4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone, has been synthesized using microwave-assisted and conventional methods. These compounds were evaluated for their anti-inflammatory and antibacterial activities. Some showed significant in vivo anti-inflammatory activity, and potent antibacterial effects were observed as well. Molecular docking studies suggested these compounds could serve as molecular templates for developing anti-inflammatory drugs (Ravula et al., 2016).
Molecular Interaction Studies
Research into the molecular interactions of similar compounds with cannabinoid receptors has provided insights into the mechanism of action for potential therapeutic agents. For example, studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor have helped in understanding the binding interactions and conformational preferences of these molecules, suggesting their potential utility in designing receptor-specific drugs (Shim et al., 2002).
Structural and Antimicrobial Studies
The synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, including compounds structurally related to this compound, have been reported. These studies provide valuable information for the development of new drugs with potential antimicrobial activities (Lv et al., 2013).
Anticonvulsant Agents Development
The design and synthesis of derivatives as sodium channel blockers and anticonvulsant agents have been explored, with some compounds showing significant efficacy in preclinical models. This highlights the potential of structurally related compounds to this compound in the development of new treatments for epilepsy and other neurological disorders (Malik & Khan, 2014).
Mechanism of Action
Pyrazolo[3,4-b]pyridines
This compound is a member of the pyrazolo[3,4-b]pyridines class . Compounds in this class have been described in more than 5500 references, including 2400 patents . They are known to present two possible tautomeric forms: the 1H- and 2H-isomers .
Indole Derivatives
The structure of this compound suggests that it might have properties similar to those of indole derivatives. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Suzuki–Miyaura Coupling
The synthesis of this compound might involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Future Directions
Properties
IUPAC Name |
[4-[4-chloro-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-5-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN5O3/c1-14-19-20(24)17(13-26-21(19)30(27-14)16-6-4-15(25)5-7-16)22(31)28-8-10-29(11-9-28)23(32)18-3-2-12-33-18/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCHLGYZMGZDHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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